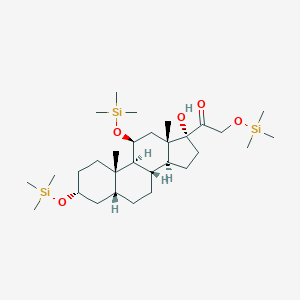

Tetrahydrocortisol, 3TMS derivative

Description

Significance of Tetrahydrocortisol (B1682764) as a Core Endogenous Corticosteroid Metabolite

Tetrahydrocortisol (THF), also known as urocortisol, is a primary and inactive metabolite of cortisol, the body's main stress hormone. wikipedia.org Cortisol is produced by the adrenal glands and plays a vital role in a wide range of physiological processes. rupahealth.comrupahealth.com After its synthesis, cortisol is metabolized, primarily in the liver, into various compounds, including Tetrahydrocortisol and Tetrahydrocortisone (B135524) (THE). taylorandfrancis.comoup.comnih.gov The measurement of these metabolites in urine provides a comprehensive picture of the body's total cortisol production and metabolism. rupahealth.comhealthmatters.io Specifically, the ratio of Tetrahydrocortisol to Tetrahydrocortisone is a key indicator of the activity of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is crucial for regulating cortisol levels. oup.commedchemexpress.com Therefore, the analysis of Tetrahydrocortisol is essential for assessing adrenal function and diagnosing various endocrine disorders. rupahealth.comrupahealth.com

Rationale for Chemical Derivatization in Advanced Analytical Characterization

Many naturally occurring metabolites, including steroids like Tetrahydrocortisol, are not sufficiently volatile to be directly analyzed by gas chromatography-mass spectrometry (GC-MS). nih.govyoutube.com GC-MS is a powerful analytical technique that offers high-resolution separation and sensitive detection, making it ideal for analyzing complex biological samples. nih.govnih.gov To make these non-volatile compounds suitable for GC-MS analysis, a chemical modification process called derivatization is necessary. phenomenex.blognih.gov

Derivatization involves a chemical reaction that converts the analyte into a more volatile and thermally stable derivative. nih.govyoutube.com One of the most common and effective derivatization techniques for compounds with polar functional groups, such as the hydroxyl groups in Tetrahydrocortisol, is silylation. phenomenex.blog In this process, a silylating reagent replaces the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. phenomenex.blog This substitution reduces the polarity of the molecule and lowers its boiling point, making it more amenable to vaporization and analysis by GC-MS. youtube.comphenomenex.blog The resulting TMS derivative exhibits improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity. phenomenex.blogresearchgate.net

Overview of the Tetrahydrocortisol, 3TMS Derivative in Contemporary Scientific Inquiry

The this compound is a specific form of the steroid that has been chemically modified by the addition of three trimethylsilyl groups. This derivatization is often a crucial step in preparing samples for analysis by GC-MS. The formation of the methoxime-trimethylsilyl (MO-TMS) derivative of Tetrahydrocortisol has been utilized in studies involving deuterium-labeled steroids to investigate cortisol metabolism in humans. nih.gov

Research has shown that the derivatization process itself needs to be carefully optimized. For instance, the temperature at which the derivatization reaction is carried out can significantly impact the yield of the trimethylsilylated glucocorticoids. mdpi.com The use of derivatization-enhanced procedures, followed by analysis with advanced techniques like gas chromatography-Orbitrap high-resolution mass spectrometry, allows for detailed structural characterization of these important metabolites. mdpi.com The analysis of urinary free Tetrahydrocortisol, often after derivatization for GC-MS or directly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is clinically important for diagnosing conditions like apparent mineralocorticoid excess. nih.gov

Interactive Data Table: Properties of Tetrahydrocortisol

| Property | Value | Source |

| IUPAC Name | (3α,11β,17α,21-Tetrahydroxy-5β-pregnan-20-one) | wikipedia.org |

| Other Names | Urocortisol, 3α,5β-Tetrahydrocortisol | wikipedia.org |

| Chemical Formula | C21H34O5 | wikipedia.org |

| Molar Mass | 366.49 g/mol | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

17563-00-7 |

|---|---|

Molecular Formula |

C30H58O5Si3 |

Molecular Weight |

583 g/mol |

IUPAC Name |

1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-trimethylsilyloxyethanone |

InChI |

InChI=1S/C30H58O5Si3/c1-28-16-14-22(34-37(6,7)8)18-21(28)12-13-23-24-15-17-30(32,26(31)20-33-36(3,4)5)29(24,2)19-25(27(23)28)35-38(9,10)11/h21-25,27,32H,12-20H2,1-11H3/t21-,22-,23+,24+,25+,27-,28+,29+,30+/m1/s1 |

InChI Key |

GDLXXKCOAVFNSJ-WALHWGODSA-N |

SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Chemical Derivatization Methodologies for Tetrahydrocortisol

Principles of Trimethylsilylation for Hydroxyl and Carbonyl Functional Groups

Tetrahydrocortisol (B1682764) possesses multiple hydroxyl (-OH) groups and a carbonyl (C=O) group, which are the primary targets for derivatization. Trimethylsilylation is a widely used technique that replaces the active hydrogen of these functional groups with a trimethylsilyl (B98337) group (-Si(CH₃)₃).

For hydroxyl groups , the reaction involves the nucleophilic attack of the oxygen atom on the silicon atom of the silylating reagent, leading to the formation of a stable trimethylsilyl ether (R-O-Si(CH₃)₃) and a byproduct. This process significantly reduces the polarity and increases the volatility of the steroid, making it suitable for GC-MS analysis. The reactivity of hydroxyl groups towards silylation is influenced by their steric hindrance, with primary hydroxyls reacting more readily than secondary and tertiary ones.

For carbonyl groups , direct silylation to form silyl (B83357) enol ethers can occur, but a more common and effective approach for steroids is a two-step process. First, the carbonyl group is converted to a methoxime (MO) derivative by reacting it with a methoxylamine reagent. This initial step prevents the formation of multiple enol-TMS isomers and improves the stability of the derivative. gcms.cz The subsequent addition of a silylating reagent then derivatizes the hydroxyl groups present in the molecule. nih.govresearchgate.net Therefore, a fully derivatized tetrahydrocortisol molecule, which has four hydroxyl groups and one ketone group, would typically be analyzed as its methoxime-tetrakis-trimethylsilyl (MO-tetra-TMS) derivative. The term "3TMS derivative" may refer to an incompletely silylated molecule where one hydroxyl group remains underivatized, or it could be a characteristic fragment ion observed during mass spectrometric analysis.

Optimized Derivatization Reagents and Reaction Protocols for Steroid Analysis

The choice of derivatization reagent and reaction conditions is critical for achieving complete and reproducible derivatization of tetrahydrocortisol.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Applications

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and commonly used silylating reagent for steroids. mdpi.combrjac.com.brsigmaaldrich.com Its byproducts, N-methyltrifluoroacetamide and residual MSTFA, are highly volatile, which minimizes interference in the chromatogram. sigmaaldrich.com For the derivatization of tetrahydrocortisol, MSTFA is often used in combination with a catalyst to ensure the complete silylation of all hydroxyl groups, including the sterically hindered ones. mdpi.com

N-Trimethylsilylimidazole (TMSim) and N,O-Bis(trimethylsilyl)acetamide (BSA) Combinations

N-Trimethylsilylimidazole (TMSim) is another potent silylating agent, particularly effective for derivatizing hydroxyl groups. N,O-Bis(trimethylsilyl)acetamide (BSA) is a less powerful silylating agent compared to MSTFA but can be used in combination with other reagents. fu-berlin.de For complex steroids like tetrahydrocortisol, a mixture of silylating agents is often employed to enhance derivatization efficiency. For instance, a combination of BSA, TMSim, and a catalyst like trimethylchlorosilane (TMCS) has been shown to be effective for the derivatization of various glucocorticoids. nih.gov

Catalytic Enhancement Strategies (e.g., Trimethylchlorosilane (TMCS), Ammonium Iodide (NH₄I), Dithioerythritol (DTE))

To drive the silylation reaction to completion, especially for sterically hindered hydroxyl groups found in steroids, catalysts are frequently added to the reaction mixture.

Trimethylchlorosilane (TMCS) is a commonly used catalyst that increases the silylating power of reagents like BSA and MSTFA. researchgate.net It acts as a scavenger for the byproducts of the reaction, shifting the equilibrium towards the formation of the TMS derivatives.

Ammonium Iodide (NH₄I) , when used with MSTFA, generates trimethyliodosilane (TMSI) in situ, which is an extremely powerful silylating agent capable of derivatizing even highly hindered hydroxyl and enolizable keto groups. sigmaaldrich.comresearchgate.net

Dithioerythritol (DTE) can also be used in conjunction with silylating reagents and catalysts to improve derivatization efficiency, particularly for complex biological samples. researchgate.net

The selection and combination of these catalysts are crucial for achieving the desired derivatization of tetrahydrocortisol.

Factors Influencing Derivatization Efficiency and Product Isomerism

Several factors can influence the efficiency of the derivatization of tetrahydrocortisol and the potential for the formation of different isomers.

Reagent and Catalyst Choice: The strength of the silylating reagent and the type of catalyst used are paramount. Stronger reagents and the addition of catalysts are necessary to overcome the steric hindrance of the hydroxyl groups in tetrahydrocortisol.

Reaction Temperature and Time: Higher temperatures and longer reaction times generally favor more complete derivatization, but they can also lead to the degradation of the analyte or the formation of unwanted byproducts. Optimization of these parameters is essential. nih.govresearchgate.net

Solvent: The choice of solvent can influence the reaction kinetics and the stability of the derivatives.

Steric Hindrance: The different hydroxyl groups on the tetrahydrocortisol molecule exhibit varying degrees of steric hindrance, which affects their reactivity. The 11β-hydroxyl and 17α-hydroxyl groups are generally more hindered than the 3α- and 21-hydroxyl groups, making them more difficult to derivatize. This differential reactivity can lead to the formation of partially silylated products, such as a 3TMS derivative, if the reaction conditions are not optimized for complete derivatization.

Product Isomerism: The presence of the ketone group at C-20 can lead to the formation of silyl enol ether isomers if not protected by methoximation prior to silylation. Furthermore, the stereochemistry of the tetrahydrocortisol molecule itself can result in different isomeric derivatives. nist.govnih.gov

Table 1: Overview of Derivatization Reagents and Catalysts for Steroid Analysis

| Reagent/Catalyst | Abbreviation | Key Characteristics |

|---|---|---|

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Powerful silylating agent with volatile byproducts. |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Milder silylating agent, often used in combination. |

| N-Trimethylsilylimidazole | TMSim | Potent silylating agent for hydroxyl groups. |

| Trimethylchlorosilane | TMCS | Catalyst that enhances the reactivity of silylating agents. |

| Ammonium Iodide | NH₄I | Forms highly reactive TMSI in situ with MSTFA. |

Table 2: Factors Influencing Tetrahydrocortisol Derivatization

| Factor | Influence on Derivatization |

|---|---|

| Reagent Strength | Stronger reagents (e.g., MSTFA + catalyst) are required for complete derivatization of hindered hydroxyl groups. |

| Catalyst Presence | Catalysts like TMCS and NH₄I significantly increase the rate and extent of silylation. |

| Reaction Temperature | Higher temperatures generally increase reaction rates but can also lead to analyte degradation if not optimized. |

| Reaction Time | Sufficient time is needed for complete derivatization, especially for sterically hindered groups. |

| Steric Hindrance | The 11β- and 17α-hydroxyl groups are less reactive than the 3α- and 21-hydroxyl groups. |

| Methoximation | Pre-derivatization of the C-20 ketone group prevents the formation of multiple enol-TMS isomers. |

Temperature and Incubation Time Optimization for Comprehensive Silylation

The successful formation of the tetrahydrocortisol 3TMS derivative is highly dependent on the reaction temperature and incubation time. These parameters must be carefully optimized to ensure complete (comprehensive) silylation of the target hydroxyl groups. Incomplete derivatization can lead to a mixture of partially silylated products, which complicates chromatographic analysis and compromises quantitative accuracy.

The silylation of steroids is often performed using reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), sometimes in combination with a catalyst like trimethyliodosilane (TMIS) or trimethylchlorosilane (TMCS) to enhance the reaction's efficiency. researchgate.netdiva-portal.org Research indicates that elevated temperatures are generally required for the comprehensive silylation of the multiple hydroxyl groups present in corticosteroids.

Heating the reaction mixture is a common practice to drive the silylation to completion. For instance, a reaction temperature of 70°C is often used, as it is the boiling point of MSTFA, allowing the reagent to effectively react and replace labile hydrogens with a trimethylsilyl group. researchgate.net Incubation times can vary significantly, from 30 minutes to several hours, depending on the specific reagents and the complexity of the steroid. researchgate.netnih.gov For example, one established method for steroid profiling involves heating at 60°C for 3 hours. Another approach might use a higher temperature of 90°C for a shorter duration of 1 hour to achieve complete silylation. The goal is to find an optimal balance that ensures complete derivatization without causing thermal degradation of the analyte or the resulting derivative.

The following interactive table provides examples of reaction conditions used for the silylation of steroids, which are applicable to tetrahydrocortisol.

MSTFA: N-methyl-N-trimethylsilyltrifluoroacetamide; NH4I: Ammonium Iodide; DTT: Dithiothreitol; TSIM: N-trimethylsilylimidazole; BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane.

Stereochemical Considerations in Silylation and Derivative Stability

The stereochemistry of the tetrahydrocortisol molecule significantly influences the silylation process and the stability of the resulting TMS derivative. The spatial arrangement of the hydroxyl groups creates varying degrees of steric hindrance, which affects their reactivity with the bulky trimethylsilylating reagents. ccspublishing.org.cnlibretexts.org

Tetrahydrocortisol has hydroxyl groups at positions C3, C11, C17, and C21. Their reactivity towards silylation is not uniform:

C21-OH: This primary hydroxyl group is the most accessible and reacts readily.

C3-OH: This secondary hydroxyl group is also relatively accessible.

C11-OH: This secondary hydroxyl group is more sterically hindered than the C3-OH. rsc.org

C17-OH: This tertiary hydroxyl group is the most sterically hindered and is very difficult to silylate.

Due to this differential reactivity, achieving comprehensive silylation of all hydroxyl groups requires optimized conditions. The rigid, fused-ring structure of the steroid backbone fixes the axial or equatorial orientation of these substituent groups, which in turn dictates their accessibility. libretexts.orgresearchgate.net Equatorial hydroxyl groups are generally more reactive than their axial counterparts due to lesser steric hindrance. libretexts.org

The stability of the formed TMS ethers can also be an issue. While TMS derivatives of primary and secondary alcohols are generally stable, derivatives of tertiary alcohols can be more labile. ccspublishing.org.cn Furthermore, the stability of TMS derivatives can be affected by storage conditions. Studies have shown that while derivatives may be stable for several hours at 4°C, storage at -20°C can maintain their stability for up to 72 hours. nih.govresearchgate.net The "3TMS derivative" of tetrahydrocortisol typically refers to the tris-trimethylsilyl ether, where the hydroxyls at positions 3, 11, and 21 are derivatized, while the sterically hindered C17 hydroxyl group often remains underivatized.

Formation of Stable 3TMS Derivatives Versus Alternative Silylated Forms (e.g., Enol-TMS Ethers)

During the silylation of ketosteroids like tetrahydrocortisol, which contains a ketone group at C-20, there is a possibility of forming alternative silylated products, most notably enol-TMS ethers. mdpi.com These are formed when the ketone group tautomerizes to its enol form, which is then silylated. wikipedia.org The formation of these enol derivatives is often promoted by strong silylating conditions and can lead to a mixture of products, complicating the analysis. mdpi.com

To prevent the formation of enol-TMS ethers and ensure the specific formation of the desired stable TMS ethers at the hydroxyl groups, a two-step derivatization procedure is commonly employed. diva-portal.orgnih.gov

Oximation: The first step involves the protection of the ketone group. This is typically achieved by reacting the steroid with a reagent like methoxyamine hydrochloride to form a stable methoxime (MO) derivative. nih.govresearchgate.net This prevents the ketone from enolizing during the subsequent silylation step.

Silylation: The second step is the silylation of the hydroxyl groups using a reagent like MSTFA. With the ketone group protected, the silylation proceeds cleanly at the hydroxyl sites, yielding a single, stable methoxime-trimethylsilyl (MO-TMS) derivative. nih.govresearchgate.net

This two-step approach is crucial for obtaining reproducible and accurate quantitative results in steroid analysis by GC-MS. While direct silylation can sometimes be used, it risks the formation of unstable and multiple enol-TMS ether artifacts, which can interfere with the quantification of the target analyte. mdpi.com

The following table compares the outcomes of the two derivatization strategies.

Advanced Analytical Characterization of Tetrahydrocortisol, 3tms Derivative

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of derivatized steroids like the Tetrahydrocortisol (B1682764), 3TMS derivative. fu-berlin.de This technique offers exceptional separation efficiency and is widely used for analyzing steroids in complex biological fluids. fu-berlin.denih.gov The derivatization process itself, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is essential for creating thermostable and volatile compounds suitable for GC analysis. researchgate.netnih.gov

Electron Ionization (EI) Mass Spectrometry for Diagnostic Fragmentation Pattern Analysis

Electron Ionization (EI) is a hard ionization technique that produces numerous structurally significant fragment ions, providing a detailed fingerprint for compound identification. mdpi.com When the Tetrahydrocortisol, 3TMS derivative is subjected to EI at a typical energy of 70 eV, it undergoes predictable fragmentation, yielding a mass spectrum with diagnostic ions that are crucial for structural elucidation. nih.gov The fragmentation patterns are directly related to the steroid's structure, and understanding these pathways is vital for identifying unknown metabolites or designer drugs. fu-berlin.de

The study of these fragmentation reactions is often aided by stable isotope labeling, such as using [2H9]-TMS (perdeuterotrimethylsilyl) derivatives, which helps to trace the origin of specific fragment ions. fu-berlin.de While extensive libraries of EI mass spectra exist, the number for TMS-derivatized compounds is comparatively smaller, making computational prediction methods and detailed fragmentation studies increasingly important. nih.gov

Table 1: Predicted Diagnostic Ions for Tetrahydrocortisol, TMS Derivative (70 eV, Positive EI)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 73 | 100.0 | [Si(CH₃)₃]⁺ |

| 147 | 25.0 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ |

| 217 | 15.0 | Diagnostic for dihydroxylated cyclohexanes |

| 350 | 10.0 | [M - TMSOH - C₃H₇O]⁺ |

| 458 | 5.0 | [M - TMSOH]⁺ |

Data based on predicted spectra and common fragmentation patterns of TMS-derivatized steroids. researchgate.net

Chemical Ionization (CI) Mass Spectrometry for Molecular Ion Confirmation

In contrast to the extensive fragmentation seen in EI, Chemical Ionization (CI) is a softer ionization technique that typically preserves the molecular ion or produces a protonated molecule ([M+H]⁺). This is invaluable for unambiguously determining the molecular weight of the analyte. nih.gov For steroid derivatives, positive chemical ionization (PCI) using reagent gases like methane (B114726) (CH₄) or ammonia (B1221849) (NH₃) is particularly effective. nih.gov

Ammonia PCI (PCI-NH₃), for instance, produces simpler mass spectra with abundant pseudo-molecular ions (e.g., [M+NH₄]⁺) and high-mass, structure-specific ions. nih.gov This allows for straightforward interpretation of the molecular weight and characterization of functional groups through the observation of neutral losses, such as the loss of one or more acetate (B1210297) or TMS groups. nih.gov The use of pentafluorobenzyloxime (PFBO)/TMS derivatives in negative ion chemical ionization (NICI) has also been shown to produce simple spectra dominated by a high-mass ion ([M - PFB]⁻), significantly improving identification capabilities. documentsdelivered.com

Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) for Targeted Quantification

For quantitative analysis, targeted techniques like Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) offer superior sensitivity and selectivity compared to full-scan acquisition. In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte. mdpi.com This increases the dwell time on each ion, enhancing the signal-to-noise ratio and lowering the limits of detection. gcms.cz

SRM, used in tandem mass spectrometry (MS/MS), takes this a step further by monitoring a specific fragmentation reaction: a precursor ion is selected, fragmented, and a specific product ion is detected. wiley.com This high specificity is crucial for quantifying trace-level analytes in complex biological matrices like urine, effectively filtering out background noise. gcms.cz These methods are established for steroid analysis and are essential in fields like anti-doping control. gcms.czwiley.com

Comprehensive Two-Dimensional Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (GCxGC-HR-TOFMS) for Isomer Separation and Metabolome Profiling

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant leap in separation power over conventional single-column GC. rsc.org By coupling two columns with different stationary phases, it achieves greatly increased peak capacity and chromatographic resolution, which is critical for separating the numerous structurally similar steroid isomers found in biological samples. gcms.czrsc.org

When paired with a high-resolution time-of-flight mass spectrometer (HR-TOFMS), the system becomes a powerful tool for both targeted and untargeted metabolomics. rsc.org The high acquisition speed of TOFMS is essential to capture the narrow peaks generated by GCxGC, while its high mass accuracy allows for the determination of elemental compositions, aiding in the identification of unknown compounds. gcms.czrsc.org This approach enables the simultaneous quantification of dozens of steroids and the tentative identification of many more, making it ideal for comprehensive urinary steroid profiling. rsc.org

Table 2: Advantages of GCxGC-HR-TOFMS for Steroid Analysis

| Feature | Advantage | Reference |

|---|---|---|

| Increased Peak Capacity | Superior separation of complex isomeric mixtures. | nih.govrsc.org |

| Enhanced Resolution | Baseline separation of co-eluting compounds in 1D-GC. | gcms.cz |

| Higher Sensitivity | Increased signal-to-noise ratio due to cryogenic modulation. | nih.gov |

| High Mass Accuracy | Confident identification and elemental composition determination. | rsc.org |

| Untargeted Profiling | Enables comprehensive screening and discovery of new metabolites. | rsc.org |

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Isotopic Profiling

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a specialized technique used to measure the carbon isotope ratio (¹³C/¹²C, expressed as δ¹³C) of a specific compound. researchgate.net This method is paramount in anti-doping science for distinguishing between endogenous steroids, which have a carbon isotope ratio reflecting an individual's diet, and synthetic pharmaceutical steroids, which are typically depleted in ¹³C due to their manufacturing process from plant-based precursors. researchgate.netnih.gov

Method Development for Carbon Isotope Ratio Analysis of Tetrahydrocortisol Derivatives

The successful application of GC/C/IRMS for analyzing a tetrahydrocortisol derivative is highly dependent on rigorous method development. wada-ama.org A critical challenge is the need for extensive purification of the target analyte from the urinary matrix before it enters the IRMS. wada-ama.org Unlike conventional MS, which can distinguish compounds by mass, IRMS measures the isotope ratio of all carbon-containing compounds that co-elute from the GC column. wiley.comwada-ama.org

To achieve the necessary purity, multi-dimensional high-performance liquid chromatography (HPLC) is often employed as a sample clean-up step. wada-ama.orgchromatographyonline.com Developing a two-dimensional HPLC method can provide highly purified fractions in shorter times compared to single-dimension HPLC, improving sample throughput. wada-ama.org The goal is to obtain baseline-separated GC peaks to ensure that the measured δ¹³C value is accurate and reliable, free from interference from other carbon-containing molecules. wiley.comwada-ama.org The precision of δ¹³C measurements for urinary steroids is expected to be 0.3‰ or better in properly controlled methods. wada-ama.org

Derivatization Strategies for Compatibility with Isotope Ratio Mass Spectrometry

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the isotopic composition of a compound, which can distinguish between endogenous and synthetic steroids. However, the derivatization step necessary for GC-based analysis presents a challenge for IRMS. The addition of a derivatizing agent, such as one that creates a trimethylsilyl (B98337) (TMS) ether, introduces exogenous carbon atoms to the analyte molecule. researchgate.netresearchgate.net This is problematic as it dilutes the original isotopic signature of the target steroid, potentially masking the subtle differences in ¹³C/¹²C ratios that IRMS aims to detect. researchgate.netresearchgate.net

To mitigate this issue, several strategies are employed:

Oxidation: One common approach is to chemically oxidize the steroid's side chain before analysis. researchgate.netnih.gov This process can create a more stable and chromatographically suitable molecule without adding a large number of exogenous carbons, thereby preserving the integrity of the isotopic ratio measurement. researchgate.net For instance, the side chains of hydrocortisone (B1673445) and cortisone (B1669442) metabolites can be oxidized to form androstanetriones, which are then analyzed by GC-C-IRMS. nih.gov

Alternative Derivatization: While silylation is common for general GC-MS, for IRMS, derivatizing agents with fewer carbon atoms, such as acetylation to form acetate derivatives, may be considered. researchgate.net However, even these smaller groups can affect the final isotopic value, and their impact must be carefully calculated and corrected for.

High-Resolution Mass Spectrometry (HRMS): While not a derivatization strategy itself, the use of HRMS can help in accurately identifying the derivatized molecule and its fragments, ensuring that the correct compound is being subjected to IRMS analysis.

The primary goal is to enhance the chromatographic properties of the steroid with minimal alteration of its intrinsic isotopic composition. researchgate.net For Tetrahydrocortisol, this means that forming the 3TMS derivative, while excellent for standard GC-MS screening, is generally unsuitable for GC-C-IRMS analysis due to the significant carbon addition from the three TMS groups. Therefore, alternative methods like oxidation are preferred for anti-doping and metabolic studies requiring isotopic analysis. nih.gov

Mass Spectrometry Data Interpretation and Library Generation

Mass spectrometry is the cornerstone for the definitive identification of steroid derivatives. The interpretation of mass spectra and the creation of comprehensive libraries are essential for reliable analysis. nih.gov

When the this compound is analyzed by GC-MS with electron ionization (EI), it undergoes predictable fragmentation, creating a unique mass spectrum that serves as a fingerprint for its identification. fu-berlin.de The fragmentation patterns are directly related to the structure of the steroid and the positions of the TMS groups. fu-berlin.de Understanding these pathways is crucial for distinguishing between isomers and correctly identifying the analyte in a complex mixture. fu-berlin.de

Stable isotope labeling studies, using reagents like [²H₉]-TMS, are instrumental in elucidating these fragmentation mechanisms by allowing researchers to trace the origin of specific fragment ions within the steroid's structure. fu-berlin.de The mass spectrum of this compound (as per-TMS) is characterized by a series of specific ions.

Table 1: Characteristic Mass Fragments of this compound Data based on typical fragmentation of TMS-derivatized steroids.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Origin |

| 72 | [Si(CH₃)₃]⁺ - Characteristic of TMS derivatives |

| 103 | [CH₂(OTMS)]⁺ - From the C21 side chain |

| M-15 | [M-CH₃]⁺ - Loss of a methyl group from a TMS moiety |

| M-90 | [M-TMSOH]⁺ - Loss of trimethylsilanol (B90980) |

| M-103 | [M-CH₂OTMS]⁺ - Loss of the C21 side chain |

| M-2x90 | [M-2(TMSOH)]⁺ - Sequential loss of two trimethylsilanol groups |

This is an interactive table. You can sort and filter the data.

The molecular ion peak is often weak or absent in EI spectra, making the identification of these characteristic fragment ions essential for confirmation. fu-berlin.de

For unambiguous metabolite identification, particularly in complex biological samples, accurate mass libraries are indispensable. sciex.comsciex.com These libraries are curated databases containing high-resolution mass spectrometry (HRMS) data for a wide range of compounds. sciex.comchromatographyonline.com

The creation of an entry for this compound in an accurate mass library involves several steps:

Standard Acquisition: A pure, certified standard of Tetrahydrocortisol is obtained.

Derivatization: The standard is derivatized under optimized conditions to produce the 3TMS derivative.

Data Acquisition: The derivative is analyzed using high-resolution LC-MS/MS or GC-HRMS. chromatographyonline.com This provides a highly accurate mass measurement (typically to four or five decimal places) for the precursor ion and its fragment ions. nih.gov

Data Curation: The library entry includes the accurate m/z values for the parent and fragment ions, retention time, and collision cross-section (CCS) values if ion mobility spectrometry is used. sciex.comnih.gov

These libraries, such as the SCIEX Accurate Mass Metabolite Spectral Library, allow for a focused search and rapid, confident identification of metabolites in unknown samples by matching the experimental data against the curated library entries. sciex.comsciex.com This approach significantly reduces the potential for false positives and provides a higher level of confidence than relying on nominal mass data alone. chromatographyonline.com

Sample Preparation and Pre-analytical Considerations for Derivatized Steroids

The quality of analytical data is highly dependent on the sample preparation process. For derivatized steroids like this compound, this involves efficient extraction from the biological matrix and cleavage of any conjugated forms. researchgate.net

Biological matrices such as urine and serum are complex mixtures containing numerous compounds that can interfere with steroid analysis. researchgate.net Therefore, a robust extraction and purification step is critical. The primary methods used are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). researchgate.net

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological fluid and an immiscible organic solvent. For steroids, solvents like dichloromethane (B109758) or ethyl acetate are commonly used. mdpi.com While effective, LLE can be labor-intensive and may result in the co-extraction of interfering substances. researchgate.net

Solid-Phase Extraction (SPE): SPE has become the method of choice for steroid analysis due to its efficiency, selectivity, and potential for automation. researchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent. For steroids, C18 (reversed-phase) cartridges are widely used, which retain the nonpolar steroids while allowing polar interferents to pass through. The retained steroids are then eluted with an organic solvent. researchgate.netrsc.org Graphitized carbon black cartridges can also be used for group separation of different steroid classes and their conjugates. researchgate.net

Table 2: Comparison of Common Extraction Techniques for Steroids

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, low cost of materials. | Labor-intensive, large solvent volumes, can have lower selectivity. |

| Solid-Phase Extraction (SPE) | Partitioning between a liquid and a solid phase. | High selectivity, high recovery, easily automated, reduced solvent use. | Higher cost per sample, requires method development. |

This is an interactive table. You can sort and filter the data.

In the body, steroids like Tetrahydrocortisol are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion in urine. nih.gov These conjugated forms are not volatile and must be cleaved (hydrolyzed) to release the free steroid before GC-MS analysis. nih.govresearchgate.net

Enzymatic Hydrolysis: This is the most common approach, utilizing enzymes that specifically cleave the conjugate linkages. nih.gov A preparation from Helix pomatia (a type of snail) is widely used because it contains both β-glucuronidase and sulfatase activity. researchgate.netrsc.org The efficiency of the hydrolysis depends on several factors, including pH, temperature, enzyme concentration, and incubation time, which must be carefully optimized. researchgate.netnih.gov For example, optimal conditions might involve incubation at pH 5.2 and 42-55°C for several hours. researchgate.netnih.gov Combining enzymes from different sources, such as Helix pomatia and Ampullaria, can improve the hydrolysis yield for certain hard-to-cleave conjugates. nih.gov

Chemical Hydrolysis: This typically involves strong acid hydrolysis at elevated temperatures. nih.gov While this method can be faster, it is generally considered less reliable for steroids like cortisol metabolites because the harsh conditions can cause decomposition and rearrangement of the steroid structure, leading to inaccurate results. nih.gov

Table 3: Typical Conditions for Enzymatic Hydrolysis of Steroid Conjugates

| Enzyme Source | Target Conjugate | Typical pH | Typical Temperature (°C) | Typical Incubation Time |

| Helix pomatia | Glucuronides & Sulfates | 4.5 - 5.2 | 37 - 60 | 2 - 24 hours |

| Bovine Liver | Glucuronides | ~6.8 | 37 | 12 - 24 hours |

| E. coli | Glucuronides | 6.5 - 7.0 | 37 | 1 - 4 hours |

| Abalone Entrails | Glucuronides & Sulfates | 5.2 | 42 | 20 hours |

This is an interactive table. You can sort and filter the data based on enzyme source or other parameters.

The choice of hydrolysis method is critical for quantitative accuracy, with enzymatic methods being preferred for their specificity and milder conditions. nih.govresearchgate.net

Metabolic Research Pathways of Tetrahydrocortisol

Steroidogenic Pathways Leading to Tetrahydrocortisol (B1682764) Formation

The generation of tetrahydrocortisol is a key step in the catabolism of cortisol, rendering the active hormone inert and preparing it for excretion. This process is dominated by the irreversible reduction of cortisol's A-ring.

The conversion of cortisol to its tetrahydro-metabolites is catalyzed by A-ring reductases, specifically the 5α-reductase and 5β-reductase enzymes. nih.gov These enzymes reduce the double bond at the C4-C5 position of the steroid's A-ring. bioscientifica.com This is a primary route for cortisol clearance. dutchtest.com

5β-Reductase (AKR1D1): This enzyme converts cortisol into 5β-dihydrocortisol, which is then rapidly converted to its final metabolite, 5β-tetrahydrocortisol (commonly referred to as tetrahydrocortisol or THF). caymanchem.comwikipedia.org 5β-reductase is predominantly expressed in the liver. nih.gov

5α-Reductase (SRD5A1 and SRD5A2): These isoenzymes convert cortisol into 5α-dihydrocortisol, which is subsequently metabolized to 5α-tetrahydrocortisol (allo-tetrahydrocortisol or a-THF). nih.govrupahealth.com Both isoforms are expressed in human liver. nih.gov

The activity of these reductases can be influenced by various conditions. For instance, their activity is reportedly increased in obesity and hyperthyroidism, and slowed in conditions like hypothyroidism or poor liver function. dutchtest.comhealthmatters.io Increased 5β-reductase activity has been observed in some women with polycystic ovary syndrome (PCOS), potentially increasing cortisol clearance. nih.gov

Table 1: Key Enzymes in Tetrahydrocortisol Formation

| Enzyme Family | Isoforms | Substrate | Product | Primary Location |

| 5β-Reductase | AKR1D1 | Cortisol | 5β-Tetrahydrocortisol (THF) | Liver |

| 5α-Reductase | SRD5A1, SRD5A2 | Cortisol | 5α-Tetrahydrocortisol (a-THF) | Liver |

Interconversion Pathways with Tetrahydrocortisone (B135524)

The metabolism of cortisol is intricately linked with its inactive counterpart, cortisone (B1669442), through the action of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. rupahealth.com This interplay directly affects the substrate pool available for the production of tetrahydrocortisol and its cortisone-derived equivalent, tetrahydrocortisone (THE).

Identification and Structural Characterization of Endogenous Tetrahydrocortisol Metabolites and Conjugates

Once formed, tetrahydrocortisol can undergo further metabolic changes, including hydroxylation and conjugation, to facilitate its removal from the body.

While the bulk of cortisol metabolism proceeds through A-ring reduction, a smaller fraction is hydroxylated. The most significant of these pathways is 6β-hydroxylation, catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme. wikipedia.org This reaction converts cortisol to 6β-hydroxycortisol. wikipedia.org This pathway is considered an alternative route for cortisol metabolism. oup.com In vitro studies using human liver slices have shown that when the primary reduction pathways to THF and THE are depressed, 6β-hydroxylation can increase, suggesting it may serve as a compensatory metabolic route. oup.com

Further metabolism of tetrahydrocortisol itself can occur. For example, 5β-tetrahydrocortisol is a known intermediate in the biosynthesis of β-cortol. caymanchem.com This conversion involves the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD), which acts on the C20-keto group. caymanchem.com The existence of hydroxylated forms of tetrahydrocortisol, such as 6β-hydroxy-tetrahydrocortisol, is also recognized as part of the complex steroid metabolome. researchgate.net

To increase water solubility and facilitate urinary excretion, tetrahydro-metabolites of cortisol undergo Phase II conjugation reactions. medchemexpress.com

Glucuronidation: This is the principal conjugation pathway for tetrahydrocortisol. The addition of a glucuronic acid moiety to the steroid molecule, primarily at the C3-hydroxyl group, results in the formation of tetrahydrocortisol glucuronide. nih.govdrugbank.com Glucuronides of THF, a-THF, and THE are the major urinary metabolites of cortisol. nih.gov This process is generally considered an irreversible step in steroid inactivation and excretion.

Sulfation: Tetrahydrocortisol can also be conjugated with sulfate (B86663). Studies have identified sulfate conjugates of cortisol metabolites in urine. nih.gov The formation of C-3 sulfates of ring-A reduced steroids, such as tetrahydrocortisol, occurs prior to excretion. nih.gov While glucuronidation is the dominant pathway, sulfation represents another route for the elimination of these metabolites. oup.comnih.gov It has been noted that sulfate conjugates are generally excreted more slowly than glucuronide conjugates. nih.gov

Modulation of Tetrahydrocortisol Metabolism in Experimental Models

The study of tetrahydrocortisol metabolism has been advanced through various experimental models, which allow for the investigation of enzymatic activities and metabolic shifts under controlled conditions.

In Vitro Human Liver Models: Three-dimensional human liver bioreactors, including co-cultures of hepatocytes and Kupffer cells, have been used to study cortisol metabolism. In one such model, hydrocortisone (B1673445) was metabolized into Phase I metabolites, including tetrahydrocortisone, and Phase II metabolites, which included glucuronides of tetrahydrocortisol and tetrahydrocortisone. nih.gov These models are also used to study the effects of inflammation, for instance by introducing lipopolysaccharide (LPS), on cortisol metabolism. nih.gov

Pharmacological Inhibition: The use of specific enzyme inhibitors has been crucial in elucidating metabolic pathways. For example, 5α-reductase inhibitors like finasteride (B1672673) and dutasteride (B1684494) are used to block the formation of 5α-reduced steroids. nih.govpfsfoundation.org Studies in healthy male volunteers have shown that co-administration of 5α-reductase inhibitors with prednisolone (B192156) (a synthetic glucocorticoid) exacerbates the adverse metabolic effects of the glucocorticoid, highlighting the importance of the 5α-reductase pathway in glucocorticoid clearance. endocrine-abstracts.org In vitro studies on human hepatocytes have demonstrated that inhibiting 5α-reductase augments the action of cortisol. nih.gov

Disease Models and Clinical Studies: Alterations in tetrahydrocortisol metabolism are a feature of several diseases.

In liver cirrhosis , a distinct pattern of cortisol metabolism is observed, characterized by decreased levels of tetrahydrocortisone. nih.gov

In polycystic ovary syndrome (PCOS) , some studies report increased 5β-reductase activity, leading to enhanced cortisol clearance and potentially contributing to the underlying hormonal imbalance. nih.gov

Studies in children with Type 1 Diabetes Mellitus have suggested an altered nocturnal cortisol metabolism, with an elevated (α+β)-THF/THE ratio, indicating increased 11β-HSD1 activity. nih.gov

In individuals with HNF1A-MODY (Maturity-Onset Diabetes of the Young), urinary steroid profiling has been used to investigate alterations in glucocorticoid metabolism compared to Type 2 diabetes. bham.ac.uk

Table 2: Examples of Modulated Tetrahydrocortisol Metabolism in Research

| Experimental Model/Condition | Modulator/Factor | Observed Effect on Cortisol/Tetrahydrocortisol Metabolism | Reference |

| Healthy Male Volunteers | Finasteride/Dutasteride (5α-reductase inhibitors) + Prednisolone | Exacerbation of glucocorticoid adverse metabolic effects | endocrine-abstracts.org |

| Human Hepatocytes (in vitro) | Finasteride/Dutasteride | Augmentation of cortisol's action to suppress lipogenesis | nih.gov |

| Liver Cirrhosis | Disease State | Decreased formation of tetrahydrocortisone | nih.gov |

| Polycystic Ovary Syndrome (PCOS) | Disease State (subgroup) | Increased 5β-reductase activity, enhancing cortisol clearance | nih.gov |

| Human Liver Slices (in vitro) | Estrone | Depressed conversion of cortisol to THF and THE; increased 6β-hydroxylation | oup.com |

Investigation of Pharmaceutical Agent Effects on Steroid Metabolism (e.g., Mitotane)

The investigation of pharmaceutical agents on steroid metabolism provides crucial information for understanding drug mechanisms and their systemic effects. Mitotane (B1677208) (o,p'-DDD), an adrenolytic drug used in the treatment of adrenocortical carcinoma (ACC), has been shown to have profound effects on the metabolism of cortisol. nih.gov

Mitotane treatment leads to significant alterations in cortisol catabolism. nih.gov Studies have demonstrated that mitotane induces changes in the activity of enzymes responsible for steroid reduction and hydroxylation. nih.govanu.edu.au One of the primary effects observed is the suppression of 5α-reductase activity, the enzyme that converts cortisol to 5α-tetrahydrocortisol (allo-THF). anu.edu.ausynnovis.co.uk This leads to a notable decrease in the urinary excretion of 5α-tetrahydrocortisol relative to its 5β-isomer, 5β-tetrahydrocortisol (THF). anu.edu.au

Research involving patients with ACC treated with mitotane has shown a marked decrease in the ratio of 5α- to 5β-reduced metabolites of cortisol. anu.edu.ausynnovis.co.uk This alteration is a direct consequence of mitotane's inhibitory effect on 5α-reductase type 2. anu.edu.au In addition to the suppression of 5α-reduction, mitotane treatment also induces 1β- and 6β-hydroxylation pathways of cortisol metabolism. nih.gov This results in an increased excretion of polar unconjugated steroids, such as 6β-hydroxycortisol. nih.govanu.edu.au

These metabolic shifts are not only indicative of mitotane's mechanism of action but also have clinical implications for monitoring patients. nih.gov The altered steroid profile can be used to assess patient compliance and the biological effect of the drug, although it does not necessarily correlate with the therapeutic efficacy in tumor suppression. nih.gov

Table 1: Effects of Mitotane on Cortisol Metabolite Ratios

| Metabolite Ratio | Effect of Mitotane Treatment | Fold Change (Mean) | Reference |

| 5α-THF / 5β-THF | Decreased | Males: 50-fold, Females: 15-fold | anu.edu.au |

| 20β- / 20α-dihydrocortisols | Decreased | Males: 14-fold, Females: 8-fold | anu.edu.au |

| Additionally Hydroxylated Metabolites | Increased | From <2% to a mean of 52% | anu.edu.au |

This table summarizes the mean changes in urinary cortisol metabolite ratios observed in patients undergoing mitotane therapy.

The data clearly indicates that mitotane significantly redirects cortisol metabolism away from the typical reductive pathways towards hydroxylated metabolites. This effect on 5α-reductase is specific and has been compared to the effects of 5α-reductase 2 inhibitors like finasteride. anu.edu.ausynnovis.co.uk

Research on Environmental and Physiological Stressor Influences on Metabolic Ratios

Environmental and physiological stressors are well-known activators of the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased cortisol secretion. rupahealth.comnih.gov The subsequent metabolism of this excess cortisol results in altered urinary concentrations of its metabolites, including tetrahydrocortisol. The ratios of these metabolites can serve as biomarkers for assessing the impact of stress. nih.govnih.gov

Research has shown that perceived stress is positively associated with the urinary cortisol-to-cortisone ratio, suggesting a reduction in 11β-HSD2 activity under stressful conditions. nih.gov This leads to a higher proportion of active cortisol, which can have widespread physiological effects. Consequently, the ratios of cortisol's reduced metabolites are also affected. An elevated ratio of tetrahydrocortisol (THF) plus allo-tetrahydrocortisol (aTHF) to tetrahydrocortisone (THE) has been linked to conditions such as hypertension, which can be exacerbated by stress. nih.govresearchgate.net

Environmental factors such as air pollution and noise have also been identified as significant stressors that can induce low-grade inflammation, oxidative stress, and autonomic nervous system imbalance, all of which can influence cardiometabolic health and likely impact steroid metabolism. nih.gov While direct studies on the effect of these specific environmental stressors on tetrahydrocortisol ratios are less common, the established link between these stressors and the physiological stress response suggests a corresponding impact on cortisol metabolism. nih.gov For example, tobacco use, a physiological stressor, has been shown to increase cortisol secretion, which would be reflected in the urinary levels of its metabolites. nih.gov

Table 2: Influence of Stressors on Cortisol Metabolite Ratios

| Stressor | Affected Metabolite Ratio | Observed Change | Reference |

| Perceived Stress | Cortisol / Cortisone | Positive association | nih.gov |

| Glucocorticoid Therapy (as a stress model) | (THF + aTHF) / THE | Elevated in a subset of patients developing hypertension | researchgate.net |

| Tobacco Use | Total Cortisol Equivalents (including THF) | Four-fold higher in smokers vs. non-smokers | nih.gov |

This table illustrates how different stressors can alter the ratios and levels of urinary cortisol and its metabolites, providing insights into the metabolic response to stress.

The heterogeneity in cortisol metabolism among individuals underscores the importance of comprehensive metabolite profiling for a more accurate assessment of the physiological state. nih.gov The analysis of tetrahydrocortisol and its related metabolites offers a valuable window into the body's response to both pharmaceutical interventions and external or internal stressors.

Applications of Tetrahydrocortisol, 3tms Derivative Profiling in Biomedical Research

Development of Steroidomic and Metabolomic Profiling Methods

The ability to accurately profile the steroid metabolome is crucial for understanding the intricate network of steroid biosynthesis and metabolism. The derivatization of steroids, including the formation of Tetrahydrocortisol (B1682764), 3TMS derivative, is a critical step in many analytical workflows, particularly those employing GC-MS.

Non-Targeted Metabolomic Approaches for Steroid Discovery and Annotation

Non-targeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample, offering a powerful approach for discovering novel biomarkers and elucidating metabolic pathways. In the context of steroid analysis, non-targeted approaches utilizing GC-MS often rely on the derivatization of steroids to their TMS ethers to improve their analytical characteristics. This allows for the detection of a wide range of steroids, including previously uncharacterized or unexpected metabolites.

These comprehensive profiling methods have been instrumental in identifying novel steroidogenic pathways and understanding the pathophysiology of various adrenal disorders. nih.gov By combining mass spectrometry-based steroid profiling with advanced data analysis techniques, researchers can identify unique steroid signatures associated with specific diseases. nih.gov For instance, a non-targeted liquid chromatography-mass spectrometry (LC-MS) based workflow has been developed for the unbiased exploration of the urinary steroidal profile, capable of detecting thousands of metabolites, including steroid conjugates. uniroma1.it While this particular method does not use TMS derivatization, it highlights the trend towards comprehensive, unbiased metabolic profiling in steroid research. The insights gained from such non-targeted studies can subsequently inform the development of more focused, targeted assays.

Targeted Steroidomic Panels for Quantitative Research Analysis

Targeted steroidomic panels focus on the accurate quantification of a predefined set of steroids known to be relevant to a specific physiological or pathological condition. The use of Tetrahydrocortisol, 3TMS derivative is central to many targeted GC-MS methods for steroid analysis. These methods offer high sensitivity and specificity, making them the gold standard for many clinical and research applications. researchgate.net

Quantitative analysis of steroids by GC-MS typically involves the use of internal standards to ensure accuracy and reproducibility. researchgate.net The peak height or area of the quantifier ion for each steroid derivative, including Tetrahydrocortisol, 3TMS, is compared to that of a designated internal standard. researchgate.net This approach has been successfully applied to diagnose and monitor various disorders of steroid biosynthesis and metabolism. nih.gov For example, urinary steroid profiling by GC-MS, which includes the analysis of THF, is a powerful tool for diagnosing congenital adrenal hyperplasia (CAH). researchgate.netnih.gov The characteristic pattern of steroid metabolites, including elevated levels of specific cortisol precursors and their metabolites, can pinpoint the affected enzyme in the steroidogenic pathway. researchgate.net

Table 1: Research Findings on Steroid Profiling Methods

| Research Focus | Key Findings | Analytical Technique(s) | Reference |

| Non-targeted urinary steroid profiling | Development of a workflow to detect up to 3000 metabolites, including steroid conjugates, to explore metabolic signatures. | UHPLC-ESI-qTOF MS | uniroma1.it |

| Steroid metabolome analysis in adrenal disorders | Mass spectrometry-based steroid profiling combined with machine learning can identify unique steroid signatures for diagnosis and management. | Mass Spectrometry | nih.gov |

| Comprehensive steroid assay using LC/IM/MS | Established a highly sensitive assay for 20 steroids, enabling clear classification of patient groups and detection of non-targeted compounds. | LC/IM/MS | nih.gov |

| Urinary steroid profiling in childhood | GC-MS analysis of urinary steroid metabolites is a versatile test for adrenal function, capable of detecting genetic defects in steroid production. | GC-MS | researchgate.netnih.gov |

Research on Endogenous Biomarkers for Metabolic and Endocrine Perturbations in Experimental Systems

The precise measurement of steroid metabolites like this compound in experimental models provides invaluable insights into the regulation of metabolic and endocrine systems. These studies help to elucidate the mechanisms underlying various diseases and to identify potential biomarkers for diagnosis and therapeutic monitoring.

Investigation of Steroid Ratios as Indicators of Specific Enzymatic Activities in Animal Models

The ratios of different steroid metabolites can serve as powerful indicators of the activity of specific enzymes involved in steroidogenesis. By measuring the levels of this compound and other relevant steroid TMS derivatives, researchers can infer the efficiency of enzymes such as 11β-hydroxysteroid dehydrogenase and 5α-reductase.

For example, the ratio of THF to tetrahydrocortisone (B135524) (THE) is commonly used to assess the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts cortisone (B1669442) to the active glucocorticoid cortisol. Alterations in this ratio have been implicated in various metabolic disorders, including obesity and insulin (B600854) resistance. Animal models have been instrumental in studying the tissue-specific regulation of these enzymes and the functional consequences of their dysregulation.

Profiling in Experimental Models of Endocrine Dysregulation and Related Conditions

Experimental models of endocrine dysregulation, such as those induced by exposure to endocrine-disrupting chemicals or through genetic manipulation, are crucial for understanding the impact of these perturbations on steroid metabolism. Profiling of this compound and other steroids in these models allows researchers to identify specific points of disruption in the endocrine system.

For instance, studies in animal models have shown that exposure to certain environmental contaminants can alter cortisol metabolism, leading to changes in the urinary excretion of THF and other corticoid metabolites. These findings have significant implications for understanding the health risks associated with environmental exposures.

Forensic Science and Anti-Doping Control Methodologies

The sensitive and specific detection of endogenous and exogenous steroids is of paramount importance in forensic science and anti-doping control. The analysis of this compound plays a role in establishing a comprehensive steroid profile, which can be used to detect the illicit use of synthetic corticosteroids and to investigate endocrine-related pathological conditions.

In the context of anti-doping, the administration of synthetic glucocorticoids is prohibited in-competition. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a confirmatory method used to differentiate between endogenous and exogenous sources of steroids, including cortisol. wada-ama.org While this technique analyzes the carbon isotope ratio of the intact molecule rather than its TMS derivative, the initial screening and profiling of steroid metabolites often involve GC-MS analysis of their TMS derivatives. Derivatization procedures are essential to convert corticosteroids into a stable form for GC-MS analysis, preventing thermal breakdown. dshs-koeln.de The TMS-Enol-TMS derivatives have shown better response factors and fewer co-elutions compared to methoxime-trimethylsilyl counterparts for many corticosteroids. dshs-koeln.de

Furthermore, the development of comprehensive analytical methods is crucial for detecting a wide range of prohibited substances. unil.ch The Athlete Biological Passport (ABP) monitors long-term changes in an athlete's biomarkers to detect deviations from their normal physiological variations, which can indicate doping. nih.gov Steroid profiling, including the measurement of THF, is a key component of the ABP.

In forensic toxicology, metabolomics approaches are increasingly being used to identify biomarkers for various conditions and exposures. nih.gov While the direct application of this compound profiling in routine forensic casework may be less common, the underlying principles of steroid profiling are relevant for investigating cases involving suspected poisoning or metabolic disorders.

Development of Detection and Confirmation Strategies for Systemic Corticosteroid Administration

The detection of illicit corticosteroid use hinges on the ability to identify either the synthetic steroid itself or its unique metabolites in a biological sample, typically urine. When synthetic hydrocortisone (B1673445) (the pharmaceutical form of cortisol) is administered, it leads to an increase in the urinary concentration of its metabolites, including Tetrahydrocortisol. wada-ama.org Analytical laboratories have developed highly sensitive methods to screen for and confirm the presence of these substances.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of these detection strategies. gcms.cznih.gov In a typical workflow, a urine sample is first treated to release the steroid metabolites from their conjugated forms. The sample is then extracted and purified before the derivatization step, where a reagent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is used to create the TMS derivatives of the target steroids. nih.gov The resulting this compound is then injected into the GC-MS system.

The GC-MS instrument separates the different compounds in the sample and then bombards them with electrons, causing them to break apart into charged fragments. The pattern of these fragments, known as a mass spectrum, is a unique fingerprint for a specific molecule. For the this compound, analysts look for a set of characteristic ions to confirm its identity.

Table 1: GC-MS Data for the Analysis of Steroid Derivatives

| Compound | Derivative | Key Mass Fragments (m/z) | Application |

|---|---|---|---|

| Tetrahydrocortisol | MO-TMS | Varies by specific derivative | Study of cortisol metabolism. nih.govresearchgate.net |

| Various Steroids | TMS | Varies | General steroid profiling and doping analysis. gcms.czmdpi.com |

Note: Specific mass fragments for the 3TMS derivative of Tetrahydrocortisol are proprietary to testing laboratories and are not always published in detail. The table reflects generally available information on steroid derivatization.

The confirmation of systemic corticosteroid administration is often based on observing an altered steroid profile. For example, a significant increase in the concentration of Tetrahydrocortisol and other cortisol metabolites can be an indicator of hydrocortisone use. wada-ama.org These methods are sensitive enough to detect the substances at low concentrations, ensuring that even small doses can be identified. gcms.cz

Utilization of Isotopic Signatures for Distinguishing Endogenous Versus Exogenous Steroid Origins

While elevated concentrations of a steroid metabolite can be a strong indicator of doping, they are not always definitive proof. To unambiguously determine the origin of a steroid like cortisol, scientists employ a more advanced technique known as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). thermofisher.com This method can differentiate between steroids produced by the body and those that are synthetically manufactured. nih.govthetruthaboutforensicscience.com

The principle behind GC-C-IRMS lies in the natural variation of carbon isotopes. thermofisher.com Carbon exists mainly in two stable forms: the lighter carbon-12 (¹²C) and the heavier carbon-13 (¹³C). The ratio of these isotopes (¹³C/¹²C) in a compound is influenced by its source material. Most pharmaceutical steroids, including synthetic hydrocortisone, are manufactured from plant-based precursors, such as soy or yam. elementar.com These plants have a different ¹³C/¹²C ratio than the mixture of foods that typically make up a human diet. Consequently, synthetic steroids have a distinct "isotopic signature" compared to their endogenous counterparts. elementar.com

When an individual takes a synthetic corticosteroid, the resulting urinary metabolites, including Tetrahydrocortisol, will carry the isotopic signature of the synthetic precursor. thermofisher.com To measure this, the this compound is analyzed by GC-C-IRMS. The instrument combusts the derivative into carbon dioxide gas, and the mass spectrometer then precisely measures the ¹³C/¹²C ratio. nih.govthetruthaboutforensicscience.com

This ratio is compared to that of an endogenous reference compound (ERC) from the same urine sample—a steroid that is not affected by the administered drug. thermofisher.com A significant difference in the isotopic ratios between the target metabolite and the ERC provides conclusive evidence of an exogenous source. nih.gov The World Anti-Doping Agency (WADA) has established this as a mandatory procedure for confirming the misuse of endogenous steroids. thermofisher.comelementar.com

Table 2: Principles of Isotope Ratio Analysis for Steroid Testing

| Analytical Technique | Principle | Application in Doping Control | Key Finding |

|---|---|---|---|

| GC-C-IRMS | Measures the ¹³C/¹²C ratio in a compound. thermofisher.comnih.gov | Differentiates between endogenous and synthetic steroids. thetruthaboutforensicscience.com | Synthetic steroids typically have a more negative δ¹³C value compared to those produced naturally. elementar.com |

The analysis of the this compound, through both standard GC-MS and the more specialized GC-C-IRMS, provides a powerful and multi-faceted approach to the detection of systemic corticosteroid use. These methods ensure high levels of accuracy and reliability in a field where scientific rigor is essential.

Chemical Synthesis and Isotopic Labeling for Research Standards

Stereoselective Chemical Synthesis of Tetrahydrocortisol (B1682764) Isomers and Analogs

The stereochemistry of the A-ring, specifically at the C-3 and C-5 positions, defines the primary isomers of tetrahydrocortisol: tetrahydrocortisol (5β) and allo-tetrahydrocortisol (5α). healthmatters.iowikipedia.orgmedchemexpress.com The synthesis of these isomers in a stereoselective manner is crucial for developing specific assays and studying the distinct physiological roles and metabolic fates of each compound.

The core of the synthetic challenge lies in the controlled reduction of the Δ⁴-3-keto group of a cortisol precursor. The stereochemical outcome at the C-5 position is typically directed by the choice of catalyst during hydrogenation.

Synthesis of 5β-isomers (Tetrahydrocortisol): Catalytic hydrogenation of a Δ⁴-3-ketosteroid precursor, such as cortisone (B1669442), over a catalyst like 10% Palladium on calcium carbonate (Pd-CaCO₃) in pyridine (B92270) or 10% Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) preferentially yields the 5β-dihydro steroid. tandfonline.comnih.gov

Synthesis of 5α-isomers (Allo-tetrahydrocortisol): In contrast, reductive allomerization using a catalyst such as 10% Palladium on carbon (Pd/C) favors the formation of the 5α-isomer. nih.gov

Following the establishment of the C-5 stereocenter, the subsequent reduction of the C-3 ketone must also be stereocontrolled to yield the desired 3α-hydroxyl group characteristic of both tetrahydrocortisol and allo-tetrahydrocortisol. Specific reducing agents are employed to achieve this high degree of selectivity. For instance, lithium tri-tert-butoxyaluminum hydride (LiAl(OCMe₃)₃H) or zinc borohydride (B1222165) (Zn(BH₄)₂) can be used for the stereospecific reduction of the 3-keto group to a 3α-hydroxy group. tandfonline.comnih.govtandfonline.com Conversely, reagents like K-Selectride® are used to obtain the corresponding 3α-hydroxy-5α-steroids. nih.gov

Table 1: Reagents for Stereoselective Synthesis of Tetrahydrocortisol Isomers

| Target Isomer | Key Reaction Step | Reagent/Catalyst | Reference |

|---|---|---|---|

| 5β-Tetrahydrocortisol | C-5β Reduction | 10% Pd(OH)₂/C | nih.gov |

| 5β-Tetrahydrocortisol | C-3α Reduction | Zn(BH₄)₂ | nih.gov |

| 5α-Allo-tetrahydrocortisol | C-5α Reduction | 10% Pd/C | nih.gov |

| 5α-Allo-tetrahydrocortisol | C-3α Reduction | K-Selectride® | nih.gov |

Preparation of Deuterium-Labeled Tetrahydrocortisol and Allo-Tetrahydrocortisol Analogs

Isotopically labeled standards are the gold standard for quantitative analysis by mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). researchgate.net Deuterium-labeled analogs of tetrahydrocortisol and allo-tetrahydrocortisol serve as ideal internal standards in such assays.

A method for preparing multi-labeled tetrahydrocortisol (THF-d₅) and allo-tetrahydrocortisol (allo-THF-d₅) has been developed. researchgate.netnih.gov This synthesis starts with prednisolone (B192156) or prednisone (B1679067) and incorporates five non-exchangeable deuterium (B1214612) atoms into the A-ring of the steroid. nih.gov The isotopic purity of the resulting compounds is a critical parameter, with reported purities estimated to be 86.17 atom%D for THF-d₅ and 74.46 atom%D for allo-THF-d₅. nih.gov This assessment is often performed by gas chromatography-mass spectrometry (GC-MS) analysis of the methoxime-trimethylsilyl (MO-TMS) derivatives of the labeled compounds. nih.gov

The key step for introducing deuterium atoms into the steroid nucleus is reductive deuteration. This technique involves the use of a deuterium source and a catalyst to facilitate the addition of deuterium across double bonds and the replacement of hydrogen atoms.

In the synthesis of THF-d₅ and allo-THF-d₅ from prednisolone, reductive deuteration is performed at positions C-1, C-2, C-3, C-4, and C-5. nih.gov The reaction is carried out using a rhodium (5%) on alumina (B75360) catalyst in deuterated acetic acid (CH₃COOD) under a deuterium gas atmosphere. nih.gov Other methods for preparing labeled corticosteroids involve hydrogen-deuterium exchange reactions using reagents like deuterated sodium hydroxide (NaOD) in deuterated methanol (B129727) (MeOD), followed by reductive deuteration at specific positions, for example, at C-11 using sodium borodeuteride (NaBD₄). nih.gov

Deuterium-labeled tetrahydrocortisol and its analogs are invaluable tools for clinical and research applications. Their primary use is as internal standards in stable-isotope dilution mass spectrometry methods for the highly accurate and precise quantification of their endogenous, unlabeled counterparts in biological matrices like urine and plasma. nih.govnih.govresearchgate.net

These labeled standards enable detailed investigations of cortisol metabolism. nih.gov By administering a deuterium-labeled cortisol precursor to human subjects, researchers can trace its metabolic fate and quantify the production rates of various metabolites, including tetrahydrocortisol and allo-tetrahydrocortisol. nih.gov This approach provides critical insights into the activities of key metabolic enzymes, such as 11β-hydroxysteroid dehydrogenase (11β-HSD) and 5α/5β-reductases. nih.govmedchemexpress.com For example, such studies have been instrumental in establishing that the urinary ratio of unconjugated cortisol to cortisone is a reliable index of renal 11β-HSD2 activity. nih.gov

Synthesis of Conjugated Tetrahydrocortisol Forms for Reference Material in Metabolic Research

In the body, tetrahydrocortisol and its isomers are extensively metabolized into conjugated forms, primarily glucuronides and sulfates, to increase their water solubility and facilitate excretion. nih.govnih.govnih.gov The glucuronides of tetrahydrocortisol, allo-tetrahydrocortisol, and tetrahydrocortisone (B135524) are major cortisol metabolites found in urine. nih.gov Therefore, the synthesis of these conjugated forms is essential for creating comprehensive reference materials for metabolic research.

The synthesis of tetrahydrocortisone 3-glucuronide, a closely related compound, has been achieved from cortisone acetate (B1210297). tandfonline.comtandfonline.com A key step in this process is the stereoselective reduction of the C-3 carbonyl group to a 3α-hydroxyl group. tandfonline.com The subsequent glycosylation is performed using the Koenig-Knorr method, which involves reacting the steroid with a glycosyl bromide donor in the presence of a promoter like cadmium carbonate. tandfonline.comtandfonline.com Similar strategies can be applied to synthesize tetrahydrocortisol glucuronides.

Furthermore, a complete set of 18 different 3- and 21-monosulfates and their corresponding double-conjugated forms of tetrahydrocortisol (THF), allo-tetrahydrocortisol (aTHF), and tetrahydrocortisone (THE) have been chemically synthesized. nih.gov The synthetic route involves selective protection of hydroxyl groups, stereoselective reductions as described previously, and finally, sulfation of the hydroxyl groups at C-3 and/or C-21 using a sulfur trioxide-triethylamine complex. nih.gov These synthetic conjugated standards are crucial for accurately identifying and quantifying metabolites in complex biological samples.

Q & A

Q. What is the metabolic pathway of tetrahydrocortisol (THF), and how does its 3TMS derivative enhance analytical detection?

THF is a cortisol metabolite formed via enzymatic reduction by steroid 5β-reductase and 20β-hydroxysteroid dehydrogenase (20β-HSD) in the liver . Derivatization with trimethylsilyl (TMS) groups (e.g., 3TMS) improves volatility and thermal stability, enabling precise quantification via gas chromatography-mass spectrometry (GC-MS). The 3TMS derivative stabilizes hydroxyl groups, reducing fragmentation and enhancing sensitivity for low-abundance metabolites in biological matrices .

Q. How is the THF/THE ratio used to assess metabolic syndrome in clinical research?

The THF (tetrahydrocortisol)/THE (tetrahydrocortisone) ratio reflects 11β-hydroxysteroid dehydrogenase (11β-HSD) activity, which modulates glucocorticoid metabolism. Elevated ratios indicate impaired 11β-HSD2 function, linked to obesity and metabolic syndrome. Researchers quantify THF and THE in urine using LC-MS/MS after derivatization (e.g., TMS), ensuring accurate measurement of these low-concentration metabolites .

Q. What are the critical steps in preparing THF 3TMS derivatives for GC-MS analysis?

Key steps include:

- Sample Hydrolysis : Enzymatic or chemical hydrolysis of conjugated metabolites (e.g., glucuronides) to free THF.

- Derivatization : Reaction with MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) at 37°C for 30 minutes to form 3TMS derivatives.

- Quality Control : Use of internal standards (e.g., deuterated cortisol) and FAME markers to monitor derivatization efficiency and retention time shifts .

Advanced Research Questions

Q. How do inter-laboratory variations in LC-MS/MS methods affect THF quantification, and how can they be mitigated?

Variations arise from differences in ionization efficiency, column chemistry, and derivatization protocols. For harmonization:

- Standardized Derivatization : Adopt uniform TMS derivatization protocols (e.g., MSTFA:pyridine ratios).

- Cross-Validation : Use shared reference materials (e.g., pooled human urine) to calibrate instrument-specific response factors.

- Data Normalization : Apply relative retention (RR) indices to correct for chromatographic shifts, as demonstrated in saliva metabolomics studies .

Q. What experimental strategies resolve contradictions in THF levels observed between hydrolyzed vs. non-hydrolyzed urine samples?

THF exists in free and conjugated forms. Discrepancies arise due to incomplete hydrolysis or matrix effects. Solutions include:

- Dual Hydrolysis : Sequential enzymatic (β-glucuronidase) and acid hydrolysis to liberate all conjugated metabolites.

- Semiquantitative Adjustments : For samples exceeding calibration curves (e.g., >500 ng/mL), apply dilution factors or use isotopic dilution with ¹³C-labeled THF .

Q. How does mitotane therapy impact THF metabolism, and what are the implications for glucocorticoid replacement dosing?

Mitotane inhibits 5α-reductase, reducing 5α-THF levels and altering cortisol metabolism. Researchers must:

Q. What are the limitations of using Kovats Retention Indices (KRI) for THF 3TMS derivative identification in untargeted metabolomics?

KRIs are sensitive to column aging and temperature gradients. To enhance reproducibility:

- Reference Standards : Co-inject FAME markers to normalize retention times.

- Machine Learning : Apply retention time prediction models trained on historical GC-MS data to correct for instrument drift .

Methodological Best Practices

- Derivatization Optimization : Test reaction time and temperature to maximize 3TMS derivative yield while minimizing byproducts (e.g., partial silylation) .

- Data Validation : Use multiple reaction monitoring (MRM) transitions in LC-MS/MS to distinguish THF from isobaric interferences (e.g., tetrahydrocortisone) .

- Ethical Reporting : Disclose derivatization protocols and instrument parameters in publications to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.